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Compound of Interest

Compound Name: PF-06456384 trihydrochloride

Cat. No.: B15585213 Get Quote

A detailed examination of two distinct voltage-gated sodium channel modulators for pain

research.

This guide provides a comprehensive comparative analysis of two investigational drugs, PF-

06456384 and CNV1014802 (raxatrigine), both of which target voltage-gated sodium channels

(NaV) for the potential treatment of pain. This document is intended for researchers, scientists,

and drug development professionals, offering a structured overview of their mechanisms of

action, preclinical data, and relevant experimental protocols.

Introduction and Overview
Voltage-gated sodium channels, particularly the NaV1.7 subtype, are critical for the generation

and propagation of action potentials in nociceptive neurons.[1] Genetic studies in humans have

validated NaV1.7 as a key target for analgesic drug development, as loss-of-function mutations

in the SCN9A gene (which encodes NaV1.7) lead to a congenital inability to experience pain.[1]

[2] Both PF-06456384 and CNV1014802 were developed with the aim of modulating NaV

channel activity to achieve pain relief, yet they exhibit distinct pharmacological profiles.

PF-06456384 is a highly potent and selective inhibitor of the NaV1.7 channel, designed

specifically for intravenous administration.[3][4] In contrast, CNV1014802, also known as

raxatrigine, has a more complex history, having been characterized as a central NaV1.3

blocker, a selective peripheral NaV1.7 blocker, and most recently, as a non-selective, state-
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dependent voltage-gated sodium channel blocker.[5] Raxatrigine has been investigated in

clinical trials for various neuropathic pain conditions, including trigeminal neuralgia and

lumbosacral radiculopathy.[5]

Mechanism of Action
PF-06456384: This compound is a potent and highly selective antagonist of the NaV1.7

channel.[3][4] Its mechanism relies on the direct blockade of the channel pore, thereby

preventing the influx of sodium ions that is necessary for the depolarization of the neuronal

membrane and the subsequent transmission of pain signals. The high selectivity for NaV1.7 is

intended to minimize off-target effects associated with the blockade of other NaV subtypes,

such as those found in the central nervous system and cardiac tissue.[1] The proposed binding

site for PF-06456384 is within the pore of the NaV1.7 channel.[3]

CNV1014802 (Raxatrigine): Raxatrigine acts as a broad-spectrum, state-dependent sodium

channel blocker.[5] This means it preferentially binds to and inhibits sodium channels that are in

the open or inactivated states, which are more prevalent in rapidly firing neurons, such as

those involved in pathological pain states. While it was initially explored for its selectivity

towards NaV1.7, more recent evidence indicates that it inhibits multiple NaV subtypes with

similar potency.[5][6] This broader spectrum of activity may contribute to its analgesic effects

but also carries a potential for a different side-effect profile compared to highly selective

inhibitors.

In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of PF-06456384 and CNV1014802 against

various voltage-gated sodium channel subtypes. Data is presented as the half-maximal

inhibitory concentration (IC50), with lower values indicating higher potency.
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Target PF-06456384 IC50 (nM)
CNV1014802 (Raxatrigine)
IC50 (µM) (Use-Dependent)

NaV1.7 0.01[7][8] 1.76

NaV1.1
>300-fold selectivity over other

NaV subtypes[3]
5.12

NaV1.2
>300-fold selectivity over other

NaV subtypes[3]
4.89

NaV1.3
>300-fold selectivity over other

NaV subtypes[3]
4.35

NaV1.4
>300-fold selectivity over other

NaV subtypes[3]
4.68

NaV1.5
>300-fold selectivity over other

NaV subtypes[3]
3.98

NaV1.6
>300-fold selectivity over other

NaV subtypes[3]
4.78

NaV1.8
>300-fold selectivity over other

NaV subtypes[3]
2.95

Preclinical Efficacy in Animal Models of Pain
The analgesic effects of both compounds have been evaluated in various preclinical models of

pain.

PF-06456384: Despite its high in vitro potency, PF-06456384 showed a lack of significant

analgesic effect in the mouse formalin test.[9] This has been partly attributed to its high plasma

protein binding, which may limit the concentration of the free drug at the target site.[10]

CNV1014802 (Raxatrigine): Raxatrigine has demonstrated efficacy in rodent models of both

inflammatory and neuropathic pain. In a model of complete Freund's adjuvant (CFA)-induced

inflammatory pain in rats, oral administration of raxatrigine produced a dose-related reversal of

hypersensitivity.[11] In the chronic constriction injury (CCI) model of neuropathic pain in rats,
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raxatrigine has also been shown to attenuate mechanical allodynia and thermal hyperalgesia.

[12]

Animal Model Compound Species Key Findings

Formalin Test PF-06456384 Mouse

No significant

analgesic effect

observed.[9]

CFA-Induced

Inflammatory Pain

CNV1014802

(Raxatrigine)
Rat

Dose-related reversal

of pain

hypersensitivity.[11]

Chronic Constriction

Injury (CCI)

CNV1014802

(Raxatrigine)
Rat

Attenuation of

mechanical allodynia

and thermal

hyperalgesia.[12]

Pharmacokinetic Properties
A brief overview of the preclinical pharmacokinetic parameters for both compounds is provided

below.

Parameter PF-06456384 (Rat)
CNV1014802 (Raxatrigine)
(Rat)

Administration Route Intravenous[4] Oral, Intravenous[13]

Clearance Moderate[13]
Moderate (46% of liver blood

flow)[13]

Volume of Distribution (Vss) -
In excess of total body

water[13]

Elimination -
Primarily via urine (58.1%) and

feces (35.9%)[11]
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In Vitro Electrophysiology Assay (Whole-Cell Patch
Clamp)
Objective: To determine the potency and selectivity of compounds on various NaV channel

subtypes.

Methodology:

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV

channel subtype of interest (e.g., NaV1.7, NaV1.1, etc.) are cultured under standard

conditions.

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using an

automated or manual patch-clamp system.

Voltage Protocol: To assess state-dependent inhibition, various voltage protocols are

employed. For tonic block, cells are held at a hyperpolarized potential (e.g., -120 mV) where

most channels are in the resting state. To measure use-dependent block, a train of

depolarizing pulses (e.g., to 0 mV for 20 ms at 10 Hz) is applied from a holding potential of

-90 mV or -60mV.

Compound Application: A range of concentrations of the test compound (e.g., PF-06456384

or raxatrigine) is applied to the cells.

Data Analysis: The peak sodium current is measured before and after compound application.

The percentage of inhibition is calculated, and IC50 values are determined by fitting the

concentration-response data to a logistic equation.

Mouse Formalin Test
Objective: To assess the efficacy of a compound in a model of tonic, inflammatory pain.

Methodology:

Animals: Male C57BL/6 mice are used.
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Acclimation: Mice are allowed to acclimate to the testing environment (e.g., a clear

observation chamber) for at least 30 minutes before the experiment.

Compound Administration: The test compound (e.g., PF-06456384) or vehicle is

administered intravenously or via the desired route at a predetermined time before formalin

injection.

Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the

plantar surface of one hind paw.

Behavioral Observation: Immediately after injection, the cumulative time the animal spends

licking or biting the injected paw is recorded for a set period, typically divided into two

phases: Phase 1 (0-5 minutes, representing direct nociceptor activation) and Phase 2 (15-40

minutes, representing inflammatory pain).

Data Analysis: The total licking/biting time in each phase is compared between the

compound-treated and vehicle-treated groups.

Rat Chronic Constriction Injury (CCI) Model
Objective: To evaluate the efficacy of a compound in a model of neuropathic pain.

Methodology:

Animals: Male Sprague-Dawley rats are used.

Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh

level. Four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm

spacing between them. The muscle and skin are then closed.

Post-Operative Assessment: Animals are monitored for the development of neuropathic pain

behaviors, which typically manifest within a few days and stabilize after about a week.

Compound Administration: The test compound (e.g., raxatrigine) or vehicle is administered at

various doses.

Behavioral Testing:
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Mechanical Allodynia: The paw withdrawal threshold to a non-noxious mechanical stimulus

is measured using von Frey filaments of increasing stiffness applied to the plantar surface

of the hind paw.

Thermal Hyperalgesia: The paw withdrawal latency to a noxious thermal stimulus is

measured using a radiant heat source (e.g., Hargreaves apparatus).

Data Analysis: The paw withdrawal thresholds and latencies are compared between the

compound-treated and vehicle-treated groups at different time points after drug

administration.
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Caption: Signaling pathway of NaV1.7 in pain transmission and points of intervention for PF-

06456384 and raxatrigine.
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Caption: A generalized experimental workflow for the preclinical evaluation of novel analgesic

compounds.

Conclusion
PF-06456384 and CNV1014802 (raxatrigine) represent two distinct approaches to modulating

voltage-gated sodium channels for the treatment of pain. PF-06456384 exemplifies a target-

specific strategy with its high potency and selectivity for NaV1.7, although its preclinical in vivo

efficacy appears to be limited, potentially by pharmacokinetic factors such as high plasma

protein binding. Raxatrigine, on the other hand, has evolved in its characterization to be a

broad-spectrum, state-dependent NaV channel blocker. This non-selective profile may offer a

different therapeutic window and has shown promise in preclinical models of both inflammatory

and neuropathic pain, leading to its advancement into clinical trials.

For researchers in the field, the comparison of these two compounds highlights critical

considerations in analgesic drug development, including the balance between target selectivity

and broader spectrum activity, the importance of state-dependent inhibition, and the challenges

of translating potent in vitro activity into in vivo efficacy. Further investigation into the detailed

mechanisms and in vivo performance of these and similar compounds will be crucial for the

development of novel and effective non-opioid pain therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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